8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Physicochemical characterization Lead optimization Pre-formulation

Generic pyridothiazinone procurement introduces lipophilicity and selectivity variability that undermines assay reproducibility. This 8-methyl derivative is a defined SAR probe within the AMPA receptor noncompetitive antagonist class claimed in US 6,133,258. - Distinct physicochemical profile: ~0.7 logP units above the des-methyl parent, altering membrane partitioning and target engagement. - Identity checkpoint: melting point 173-174 °C ensures lot-to-lot consistency upon receipt. - Immediate utility: 95% purity enables direct use in AMPA-mediated excitotoxicity assays and CBP/p300 HAT inhibitor screening without additional purification.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B12872761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)SCC(=O)N2
InChIInChI=1S/C8H8N2OS/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11)
InChIKeyLOSDHYRZAFQYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: Physicochemical Identity & Class Context


8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS 132872-43-6) is a heterocyclic small molecule (C8H8N2OS, MW 180.23) belonging to the pyrido[2,3-b][1,4]thiazin-2-one class . This scaffold has been claimed in patents as a noncompetitive AMPA receptor antagonist scaffold for inhibiting kainic acid neurotoxicity [1], and structurally related pyridoisothiazolones have been profiled as subtype-selective histone acetyltransferase (HAT) inhibitors with submicromolar potency on CBP/p300 [2]. The compound is commercially available at 95% purity , making it a synthetically accessible entry point for structure–activity relationship (SAR) exploration or focused library design around this pharmacophore.

Scaffold Entry Pyridothiazinone SAR library starting point at 95% purity; supports focused analog design
Assay Context AMPA receptor-mediated excitotoxicity assay context per patent class; reported noncompetitive antagonist scaffold
Epigenetic Fit HAT subtype selectivity assay context; unexplored pyridine-ring methyl SAR vector for CBP/p300 studies

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: Substitution-Specific Properties


Within the pyrido[2,3-b][1,4]thiazin-2-one series, even a single methyl group substitution on the pyridine ring can substantially alter both physicochemical properties and biological selectivity profiles. The 8-methyl substituent increases calculated logP by approximately 0.7 units relative to the unsubstituted parent [1][2], and published SAR on pyridoisothiazolones demonstrates that pyridine-ring substituents shift HAT subtype selectivity—for instance, moving from pan-HAT inhibition toward selective CBP/p300 activity [3]. Generic procurement of the des-methyl parent (CAS 18504-81-9) or the 6,8-dimethyl analog (CAS 889943-35-5) therefore risks introducing a compound with measurably different lipophilicity, target engagement, and selectivity profile, undermining experimental reproducibility in any assay where target residence time, cell permeability, or off-target binding is material.

Property
This Compound
8-Methyl
Analog / Substitute
Lipophilicity
Estimated logP ~1.0–1.1
Des-methyl parent logP 0.7; 6,8-dimethyl logP 1.4
Substitution SAR
8-methyl regioisomer; distinct HAT selectivity vector
6-methyl, 7-methyl, or 6,8-dimethyl may shift selectivity profile
Identity QC
mp 173–174 °C benchmark
Des-methyl or multi-methyl analogs have different melting points
Even a single methyl shift (~0.7 logP units) may alter membrane partitioning and apparent assay potency. Generic procurement of des-methyl (CAS 18504-81-9) or 6,8-dimethyl (CAS 889943-35-5) risks introducing compounds with measurably different target engagement.

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: Quantitative Evidence vs. Analogs


Physicochemical Differentiation: Melting Point & Lipophilicity

The 8-methyl substitution increases both melting point and predicted lipophilicity relative to the unsubstituted parent scaffold. The measured melting point of 173–174 °C is substantially higher than the parent 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (mp 209–211 °C for the reduced 2,3-dihydro form [1]), providing a quality control benchmark for identity verification. The predicted XLogP3-AA of the parent (0.7) and the 6,8-dimethyl analog (1.4) [2][3] bracket the estimated lipophilicity of the 8-methyl compound, indicating that each methyl group contributes approximately 0.7 log units—a difference that can meaningfully impact membrane permeability and non-specific protein binding in cellular assays.

Melting Point & Lipophilicity
Cross-study comparable
mp 173–174 °C; est. XLogP3-AA ~1.0–1.1; ΔlogP ≈ +0.3–0.4 vs. parent (0.7); 6,8-dimethyl logP 1.4
Supports identity QC and lipophilicity-dependent permeability review
Computed XLogP3-AA from PubChem; mp from ChemicalBook and patent literature
Physicochemical characterization Lead optimization Pre-formulation

AMPA/Kainate Receptor Antagonism

The pyridothiazine scaffold, including compounds bearing the pyrido[2,3-b][1,4]thiazin-2-one core, has been patented as a noncompetitive antagonist of AMPA receptor-mediated kainic acid neurotoxicity [1]. The patent explicitly claims that pyridothiazine derivatives 'have never been known to act as noncompetitive antagonists at AMPA receptor and inhibit the kainic acid neurotoxicity' [1]. The 8-methyl substitution differentiates this compound from the unsubstituted and multi-substituted variants within the claimed generic structure, where R¹–R⁵ substituent identity determines potency and selectivity. This establishes the 8-methyl analog as a distinct chemical entity for neuroprotection screening within a mechanistically defined class.

AMPA/Kainate Receptor
Class-level inference
Claimed noncompetitive AMPA receptor antagonist scaffold in US 6,133,258; specific IC50 not publicly reported
Reported excitotoxicity assay context; 8-methyl represents distinct SAR point for screening
No head-to-head quantitative data vs. other pyridothiazine derivatives
Neuroprotection Excitotoxicity AMPA receptor Kainic acid

HAT Subtype Selectivity Modulation

In a systematic SAR study of pyridoisothiazolones and benzisothiazolones as HAT inhibitors, Furdas et al. demonstrated that substituents on the pyridine ring alter HAT subtype selectivity [1]. N-Aryl derivatives tended toward pan-HAT inhibition in the low micromolar range, whereas N-alkyl derivatives showed preference for CBP/p300 over PCAF and Gcn5 [1]. The best inhibitors achieved submicromolar IC50 values against CBP [1]. The 8-methyl substitution on the pyridothiazinone core represents a distinct SAR vector relative to the compounds profiled in this study; procuring the 8-methyl analog enables systematic exploration of how pyridine-ring methylation impacts the selectivity window between CBP/p300 and PCAF/Gcn5.

HAT Subtype Selectivity
Class-level inference
Pyridoisothiazolone SAR: N-aryl derivatives → pan-HAT (low μM); N-alkyl → CBP/p300 preference; best submicromolar CBP IC50
Supports HAT subtype selectivity assay exploration; 8-methyl is unexplored SAR vector
No direct IC50 comparison available for 8-methyl pyridothiazinone
Epigenetics Histone acetyltransferase CBP/p300 Subtype selectivity

Herbicidal Activity Potential

A BASF patent (US 2013/0005716) claims substituted pyridines of formula I, which encompass pyridothiazine derivatives, as herbicidal agents with strong activity even at low application rates [1]. The 8-methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one scaffold falls within the broader chemical space claimed for herbicidal pyridothiazines. The regiospecific placement of the methyl group at position 8, as opposed to alternative substitution patterns (e.g., 6-methyl, 7-methyl, or 6,8-dimethyl), is a key determinant of physicochemical properties and potentially of crop-weed selectivity—a parameter critical for commercial herbicide development.

Herbicidal Activity
Class-level inference
BASF patent claims pyridothiazine herbicidal action; 8-methyl consistent with generic formula; no public field data
Agrochemical screening context; regioisomer may support crop-selectivity SAR
No quantitative comparison vs. other methyl regioisomers available
Agrochemical Herbicide discovery Pyridothiazine Crop protection

8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: Application Scenarios


Neuroprotective SAR Exploration

Procure 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a distinct SAR probe within the pyridothiazine class claimed in US 6,133,258 for kainic acid neurotoxicity inhibition [1]. Screen the compound in parallel with the unsubstituted parent (CAS 18504-81-9) and the 6,8-dimethyl analog (CAS 889943-35-5) in an AMPA receptor-mediated excitotoxicity assay to quantify the contribution of the 8-methyl group to neuroprotective potency. The measured melting point (173–174 °C) serves as an identity and purity checkpoint upon receipt. Predicted logP differences (~0.3–0.4 units above parent) should be accounted for when interpreting cell-based assay results, as higher lipophilicity may inflate apparent potency through increased membrane partitioning.

HAT Subtype Selectivity Profiling

Use 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a starting scaffold for developing selective CBP/p300 histone acetyltransferase inhibitors, building on the SAR framework established by Furdas et al. (2014) [2]. Test the compound at 50 μM in a DELFIA-based HAT assay panel (PCAF, Gcn5, CBP, p300) to determine whether the 8-methyl substitution alone confers any subtype selectivity, or whether further N-functionalization is required. Compare directly with the published pyridoisothiazolone data to assess whether the thiazinone (2-oxo) vs. isothiazolone (3-oxo) scaffold topology impacts HAT inhibition potency or selectivity.

Herbicidal Pyridothiazine Screening

Deploy 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a scaffold for herbicide lead generation, guided by the BASF pyridothiazine herbicidal patent [3]. Screen the compound alongside regioisomeric methyl-pyridothiazinones in pre-emergence and post-emergence assays against key weed species (e.g., Amaranthus, Setaria, Chenopodium) to identify substitution-dependent herbicidal activity and crop safety windows. The commercial availability at 95% purity enables rapid procurement for initial greenhouse screening without the delay of custom synthesis.

AMPA Antagonist Pharmacophore Modeling

Utilize the 8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one structure as a reference ligand for building AMPA receptor noncompetitive antagonist pharmacophore models. The distinct 8-methyl substitution pattern provides a specific steric and electrostatic constraint for docking studies and 3D-QSAR model refinement, complementing existing pyridothiazine ligands. The predicted physicochemical parameters (pKa ~11.86, density 1.308 g/cm³) support ionization state assignment in physiological pH simulations.

Application
Selection Property
Validation Focus
AMPA Receptor Excitotoxicity SAR
Pyridine-ring substitution SAR within pyridothiazine class
Excitotoxicity assay response context; mp 173–174 °C identity checkpoint
HAT Subtype Selectivity Profiling
Scaffold topology review: thiazinone vs. isothiazolone core
CBP/p300 selectivity assay context; DELFIA panel at 50 μM
Agrochemical Lead Screening
Regioisomeric methyl substitution for crop-weed selectivity
Herbicidal screening context; pre-/post-emergence assay models
AMPA Antagonist Pharmacophore Modeling
Steric and electrostatic constraint from 8-methyl group
Pharmacophore model context; ionization state at physiological pH
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